molecular formula C17H14N2O5 B11439359 1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea

1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B11439359
M. Wt: 326.30 g/mol
InChI Key: GUZKIWKENMZPOG-UHFFFAOYSA-N
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Description

1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a chromen-2-one (coumarin) moiety and a methoxyphenyl group, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and 2-methoxyaniline.

    Formation of Urea Derivative: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is then reacted with 2-methoxyaniline to form the desired urea derivative under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted coumarins and phenylurea derivatives with potential biological activities.

Scientific Research Applications

1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity.

    1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group at a different position, potentially altering its properties.

Uniqueness

1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C17H14N2O5/c1-23-13-9-5-3-7-11(13)18-17(22)19-14-15(20)10-6-2-4-8-12(10)24-16(14)21/h2-9,20H,1H3,(H2,18,19,22)

InChI Key

GUZKIWKENMZPOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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